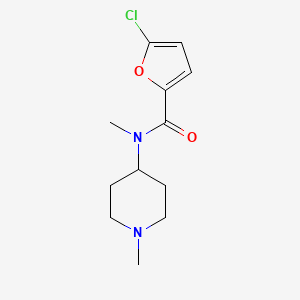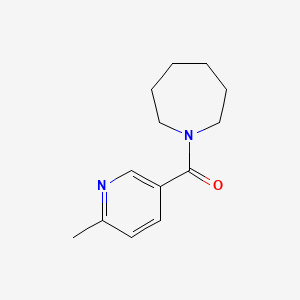
N-benzyl-N,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N,6-dimethylpyridine-3-carboxamide, also known as DMBC, is a chemical compound that belongs to the family of pyridine carboxamides. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and acetone. DMBC has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery and development.
Mécanisme D'action
The mechanism of action of N-benzyl-N,6-dimethylpyridine-3-carboxamide is not fully understood. However, it is believed to exert its effects by interacting with specific enzymes and receptors in the body. For example, N-benzyl-N,6-dimethylpyridine-3-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
N-benzyl-N,6-dimethylpyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects in the body. In addition to its inhibitory effects on enzymes and receptors, N-benzyl-N,6-dimethylpyridine-3-carboxamide has been shown to possess antioxidant properties. It has also been reported to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N,6-dimethylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in a variety of organic solvents, which makes it easy to work with in the lab. However, N-benzyl-N,6-dimethylpyridine-3-carboxamide has some limitations as well. It has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Orientations Futures
There are several potential future directions for research on N-benzyl-N,6-dimethylpyridine-3-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-benzyl-N,6-dimethylpyridine-3-carboxamide's inhibitory effects on acetylcholinesterase and monoamine oxidase make it a promising candidate for the development of new drugs for these conditions. Another area of interest is its potential anticancer properties. N-benzyl-N,6-dimethylpyridine-3-carboxamide has been shown to inhibit the growth of several types of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Overall, N-benzyl-N,6-dimethylpyridine-3-carboxamide is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
N-benzyl-N,6-dimethylpyridine-3-carboxamide can be synthesized through a multi-step reaction process starting from 3-cyanopyridine. The first step involves the reduction of 3-cyanopyridine to 3-aminopyridine using sodium borohydride. The resulting 3-aminopyridine is then benzylated using benzyl chloride and potassium carbonate to yield N-benzyl-3-aminopyridine. Finally, N-benzyl-3-aminopyridine is reacted with dimethylcarbamoyl chloride to produce N-benzyl-N,6-dimethylpyridine-3-carboxamide.
Applications De Recherche Scientifique
N-benzyl-N,6-dimethylpyridine-3-carboxamide has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and dopamine receptors. N-benzyl-N,6-dimethylpyridine-3-carboxamide has also been studied for its potential anticancer and antitumor properties.
Propriétés
IUPAC Name |
N-benzyl-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-8-9-14(10-16-12)15(18)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQFZWMPIMDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)




![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)

![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)